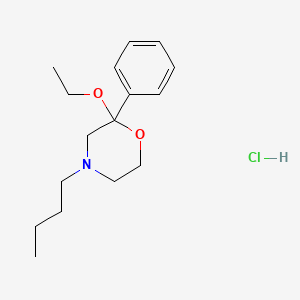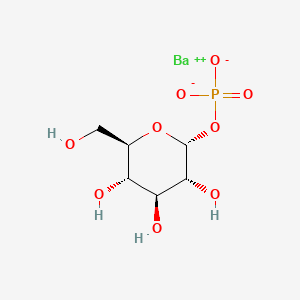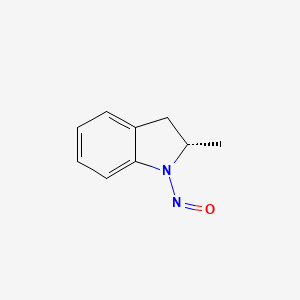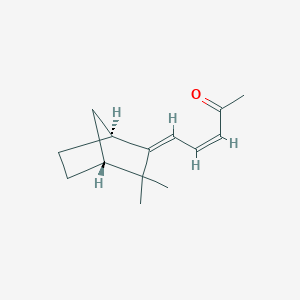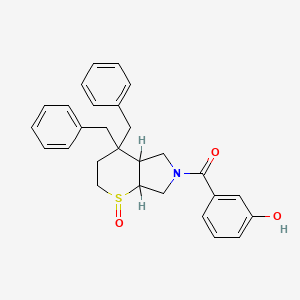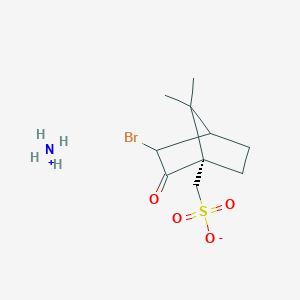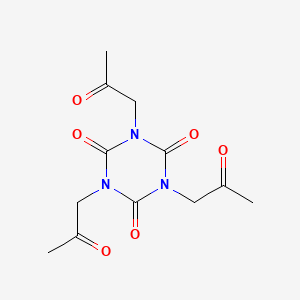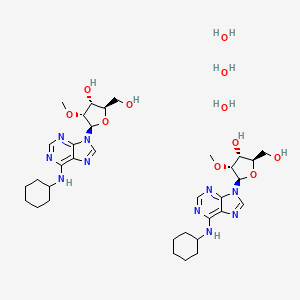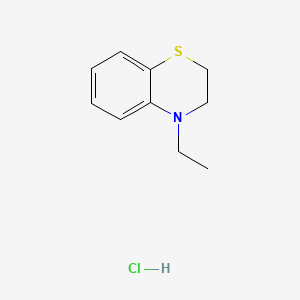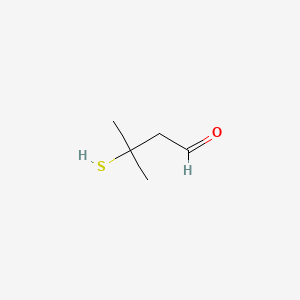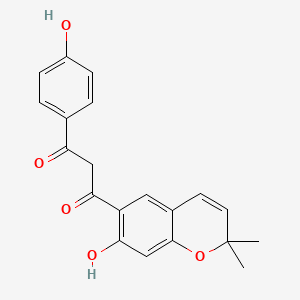
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 3-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using a solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would follow similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4).
Substitution: The xylopyranosyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: 3-amino-4-(beta-D-xylopyranosyloxy)phenylmethanol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or photoinitiators.
Mecanismo De Acción
The mechanism of action of Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can modulate various biological pathways, making the compound of interest in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the xylopyranosyloxy group.
(3-Nitrophenyl)(phenyl)methanone: Similar structure but lacks the xylopyranosyloxy group.
Methanone, (4-aminophenyl)phenyl-: Similar structure but has an amino group instead of a nitro group.
Uniqueness
Methanone, (3-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both a nitrophenyl group and a xylopyranosyloxy group. This combination allows for unique chemical reactivity and potential biological interactions, distinguishing it from other benzophenones.
Propiedades
Número CAS |
83354-70-5 |
|---|---|
Fórmula molecular |
C18H17NO8 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
(3-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-6-4-10(5-7-13)15(21)11-2-1-3-12(8-11)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
Clave InChI |
ONHOLJPOJQJRQG-SPUZQDLCSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


